2,2,4,4,6,6-Hexamethylcyclotrisilazane

Catalog No.
S1513270
CAS No.
1009-93-4
M.F
C6H21N3Si3
M. Wt
219.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,4,4,6,6-Hexamethylcyclotrisilazane

CAS Number

1009-93-4

Product Name

2,2,4,4,6,6-Hexamethylcyclotrisilazane

IUPAC Name

2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C6H21N3Si3

Molecular Weight

219.51 g/mol

InChI

InChI=1S/C6H21N3Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H,1-6H3

InChI Key

WGGNJZRNHUJNEM-UHFFFAOYSA-N

SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C

2,2,4,4,6,6-Hexamethylcyclotrisilazane is a chemical compound with the formula C₆H₂₁N₃Si₃. It features a six-membered ring composed of three silicon atoms and three nitrogen atoms, with two methyl groups attached to each silicon atom and one hydrogen atom bonded to each nitrogen atom. This structure can be viewed as a cyclic trimer of dimethylsilazane. At room temperature, it appears as a clear, colorless liquid .

The compound is notable for its unique silicon-nitrogen framework, which contributes to its various applications in chemical and materials science. Its systematic name includes several alternatives such as 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane and 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane .

2,2,4,4,6,6-Hexamethylcyclotrisilazane can undergo hydrolysis to produce silanol derivatives. The hydrolysis process involves the reaction of the compound with water to yield silanol and ammonia as byproducts. This reaction is significant in understanding the stability and reactivity of the compound in aqueous environments .

Additionally, it can react with various reagents to form different silicon-based materials. For example:

  • Decomposition: Under certain conditions (e.g., high temperatures), it can decompose into smaller silazane compounds or silicon nitride.
  • Cross-linking: In the presence of catalysts or other silanes, it can participate in cross-linking reactions to form silicone elastomers or resins.

The synthesis of 2,2,4,4,6,6-Hexamethylcyclotrisilazane was first reported by Brewer and Haber in 1948. The method involves the reaction of dimethyldichlorosilane with liquid ammonia:

  • Reagents: Dimethyldichlorosilane (Si(CH₃)₂Cl₂) is introduced into liquid ammonia (NH₃).
  • Reaction Conditions: The mixture is allowed to react under controlled conditions.
  • Extraction: The resulting precipitate is extracted using benzene.
  • Separation: Fractional distillation is employed to separate the trimer from other products such as octamethyltetrasilazane.

Improvements in yield can be achieved by converting tetramers through hydrogenation reactions in the presence of catalysts .

2,2,4,4,6,6-Hexamethylcyclotrisilazane has several important applications:

  • Semiconductor Industry: It serves as a precursor for depositing silicon nitride and silicon carbonitride films.
  • Photoresist Formulations: The compound is used as an additive to enhance the properties of photoresists in photolithography processes.
  • Liquid Chromatography: It has been proposed as an additive for silica in liquid chromatography applications .

Research on interaction studies involving 2,2,4,4,6,6-Hexamethylcyclotrisilazane primarily focuses on its hydrolysis products and interactions with other silanes. The hydrolysis of this compound leads to the formation of silanols that can interact with various substrates in chemical processes .

Further studies could explore its interactions with biological molecules or its behavior under different environmental conditions.

Several compounds share structural similarities with 2,2,4,4,6,6-Hexamethylcyclotrisilazane. Here are some notable examples:

Compound NameFormulaKey Features
DimethylsilazaneC₂H₇NSiA linear silazane used as a precursor for silicone materials.
OctamethyltetrasilazaneC₈H₂₉N₄Si₄A tetrameric form that can be produced from hexamethylcyclotrisilazane.
Tris(dimethylamino)silyl phosphineC₉H₁₈N₃PSiContains phosphorus and exhibits different reactivity patterns compared to hexamethylcyclotrisilazane.
HexamethyldisiloxaneC₈H₂₄O₂Si₂A siloxane compound that serves different applications but shares similar silicon chemistry.

The uniqueness of 2,2,4,4,6,6-Hexamethylcyclotrisilazane lies in its cyclic structure that allows for distinct chemical behaviors compared to linear silazanes or other cyclic silanes. Its specific arrangement of silicon and nitrogen atoms contributes to its effectiveness in semiconductor applications and material science .

The discovery of 2,2,4,4,6,6-hexamethylcyclotrisilazane dates back to 1948 when researchers Samuel D. Brewer and Charlotte P. Haber first synthesized this compound. Their groundbreaking work involved introducing dimethyldichlorosilane (Si(CH₃)₂Cl₂) into liquid ammonia (NH₃), followed by extracting the precipitate with benzene. This synthesis method produced a mixture of compounds, with hexamethylcyclotrisilazane as one of the primary products alongside its tetramer counterpart, octamethylcyclotetrasilazane.

Early research into this compound focused primarily on understanding its structural characteristics and fundamental chemical properties. Structural studies revealed that the silicon-nitrogen ring is nearly planar, with specific interatomic distances: Si-N bonds measuring approximately 1.728 Å, Si-C bonds at 1.871 Å, and C-H bonds at 1.124 Å. The bond angles were determined to be approximately N-Si-N ≈ 108°, Si-N-Si ≈ 127°, C-Si-C ≈ 109°, and H-C-H ≈ 112°.

The compound exists as a clear, colorless liquid at room temperature, a physical characteristic that has facilitated its use in various laboratory and industrial applications. Early investigations primarily centered on its basic chemistry, but researchers quickly recognized its potential for practical applications, particularly in materials science and semiconductor technology.

Nomenclature and Classification

The nomenclature of this compound reflects its complex structure and the evolution of chemical naming conventions. While commonly referred to as hexamethylcyclotrisilazane in scientific literature, its International Union of Pure and Applied Chemistry (IUPAC) name is 2,2,4,4,6,6-hexamethyl-1,3,5,2,4,6-triazatrisilinane. Additional systematic names include 1,1,3,3,5,5-hexamethyl-2,4,6,1,3,5-triazatrisilinane and 2,4,4,6,6-hexamethyl-1,3,5-triaza-2,4,6-trisilacyclohexane.

The compound is classified as a cyclosilazane, specifically a cyclotrisilazane, indicating its cyclic structure with alternating silicon and nitrogen atoms. It can be conceptualized as a derivative of the hypothetical compound cyclotrisilazane [–SiH₂–NH–]₃, or as a cyclic trimer of the hypothetical dimethylsilazane (CH₃)₂SiNH.

For identification purposes, the compound is assigned several chemical identifiers:

Identifier TypeValue
CAS Registry Number1009-93-4
Molecular FormulaC₆H₂₁N₃Si₃
Molecular Weight219.51 g/mol
InChIInChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3
InChIKeyALFURVVDZFIESW-UHFFFAOYSA-N
SMILESCN1SiC

The name is often abbreviated as HMCTS or HMCTSZN in scientific literature, though the full chemical name is preferred in formal contexts to avoid confusion with other compounds.

Historical Development of Synthesis Techniques

The synthesis methods for 2,2,4,4,6,6-hexamethylcyclotrisilazane have evolved considerably since its initial discovery, reflecting both advances in chemical processing techniques and growing industrial demand.

The original synthesis route developed by Brewer and Haber in 1948 involved the direct ammonolysis of dimethyldichlorosilane. This process produced a mixture of compounds that required separation through fractional distillation. The key challenge in this early synthesis method was separating the desired hexamethylcyclotrisilazane (the trimer) from octamethylcyclotetrasilazane (the tetramer).

A significant advancement in synthesis technology came with the development of processes to convert the tetramer to the more desirable trimer, thereby improving overall yield. This conversion process typically involves:

  • Heating octamethylcyclotetrasilazane at temperatures ranging from 100°C to 225°C
  • Maintaining a hydrogen atmosphere, either pure or mixed with nitrogen or argon
  • Using appropriate catalysts, particularly Group VIII transition metal catalysts
  • Isolating the product through distillation

The selection of catalysts proved critical for efficient conversion. Research demonstrated that activated nickel (prepared by the Raney process), platinum supported on carbon granules, and ruthenium catalysts were particularly effective. The catalyst choice affected both the conversion efficiency and the economic viability of the production process.

Catalyst TypeAdvantagesTypical Operating Temperature
Raney NickelRelatively inexpensive, recoverable~155°C
Platinum on CarbonHigh activity, recoverable97-188°C
Ruthenium CarbonylHigh selectivity100-225°C

The hydrogen flow rate emerged as another crucial parameter in the synthesis process. Experimental work showed that hydrogen needed to be sparged through the reaction mixture at approximately one milliliter per second under a positive nitrogen atmosphere to maintain catalyst activity.

Modern industrial production has further refined these techniques, developing continuous processes that maximize yield while minimizing waste and energy consumption. Current manufacturing approaches emphasize controlling reaction conditions precisely to ensure high product purity, which is particularly important for semiconductor applications.

Evolution of Research Focus Areas

Research on 2,2,4,4,6,6-hexamethylcyclotrisilazane has evolved substantially over time, with several distinct phases reflecting both expanding scientific understanding and emerging technological applications.

Initial research in the late 1940s and 1950s focused primarily on fundamental chemical characterization, establishing the compound's structure, physical properties, and basic reactivity patterns. This foundational work was essential for subsequent applied research.

By the 1960s, research expanded to explore the compound's polymerization behavior. Studies examined both its potential to form silicon-nitrogen polymers and its possible incorporation into larger polymer systems. This research direction was motivated by interest in creating materials with enhanced thermal stability and other specialized properties.

The 1970s saw significant attention shift toward applications in the semiconductor industry. Researchers recognized that hexamethylcyclotrisilazane could serve as a valuable precursor for the deposition of films of silicon nitride and silicon carbonitride. These materials play crucial roles in semiconductor device fabrication, serving as dielectrics, diffusion barriers, and protective layers.

In the 1980s and early 1990s, research focused increasingly on the compound's applications in photolithography processes. Studies at IBM and other research centers demonstrated that post-development treatment of conventional positive photoresist films with hexamethylcyclotrisilazane solutions could convert the resist layer into an effective oxygen reactive ion etch (RIE) barrier. This discovery opened new possibilities for semiconductor manufacturing processes.

More recent research has explored diverse applications including:

  • Use as an additive in silica for liquid chromatography
  • Applications as a difunctional blocking agent for protecting active hydrogen-containing substrates
  • Development as a precursor for silicon nitride-based ceramic materials
  • Incorporation into plasma-enhanced deposition techniques for hard silicon nitride-like coatings
  • Utilization in protective coatings for metals, particularly aluminum

The timeline of research focus areas demonstrates how scientific understanding of this compound has progressively expanded from basic chemistry to increasingly sophisticated technological applications across multiple industries.

Seminal Papers and Research Milestones

Several key publications and research breakthroughs have shaped the scientific understanding and applications of 2,2,4,4,6,6-hexamethylcyclotrisilazane over the decades.

The foundational paper was published by Brewer and Haber in the Journal of the American Chemical Society in 1948. This seminal work described the first synthesis of hexamethylcyclotrisilazane and established its basic chemical structure and properties. Their method of introducing dimethyldichlorosilane into liquid ammonia, followed by extraction with benzene, laid the groundwork for all subsequent research on this compound.

In the mid-1950s, significant contributions came from researchers Grubb and Osthoff, whose 1955 paper in the Journal of the American Chemical Society expanded understanding of the reactivity patterns of hexamethylcyclotrisilazane and related silazanes. Their work helped elucidate the chemical behavior of these compounds under various conditions.

A major milestone in the early 1960s was research into the catalytic polymerization of hexamethylcyclotrisilazane. This work demonstrated the compound's ability to form polymeric materials with unique properties, opening new possibilities for creating silicon-nitrogen polymers with enhanced thermal stability.

PeriodKey Research Milestones
1948First synthesis by Brewer and Haber
1955Expanded understanding of chemical reactivity by Grubb and Osthoff
Early 1960sCatalytic polymerization studies
1970sDevelopment of improved synthesis methods
1980s-1990sApplications in photoresist technologies
2000s onwardAdvanced deposition techniques for semiconductor applications

The 1970s saw important advances in synthesis methods, including the development of processes for converting octamethylcyclotetrasilazane to hexamethylcyclotrisilazane. These achievements were documented in both academic publications and patents, reflecting growing industrial interest in the compound.

Research at IBM in the late 1980s and early 1990s represented another significant milestone, focusing on the application of hexamethylcyclotrisilazane in photoresist technologies. A notable publication from IBM researchers in 2021 examined the chemistry of hexamethylcyclotrisilazane silylation for lithographic applications, demonstrating how post-development treatment of conventional positive photoresist films could enhance their properties for semiconductor manufacturing processes.

More recent research milestones include studies on the compound's role in plasma-enhanced deposition of silicon nitride films. A paper published in Surface and Coatings Technology discussed how hexamethylcyclotrisilazane and related compounds could be used in environmentally benign processes for depositing hard silicon nitride-like coatings, highlighting the ongoing relevance of this compound in advanced materials science.

Throughout its research history, 2,2,4,4,6,6-hexamethylcyclotrisilazane has transitioned from being a chemical curiosity to an important industrial compound with diverse applications spanning multiple industries. The progression of research milestones reflects both increasing scientific understanding and expanding recognition of its practical value in advanced technologies.

Boiling Point

188.0 °C

Melting Point

-10.0 °C

UNII

ECL2W6GI8L

GHS Hazard Statements

Aggregated GHS information provided by 69 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 69 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 65 of 69 companies with hazard statement code(s):;
H226 (92.31%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (58.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (58.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (64.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1009-93-4

Wikipedia

2,2,4,4,6,6-hexamethylcyclotrisilazane

General Manufacturing Information

Cyclotrisilazane, 2,2,4,4,6,6-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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